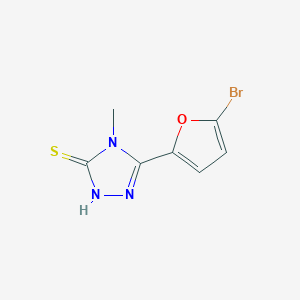

5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

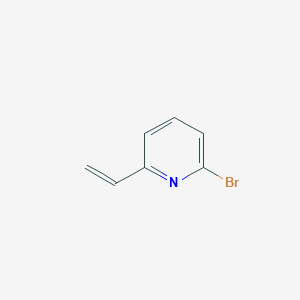

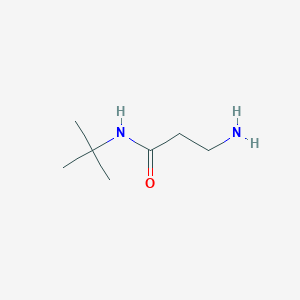

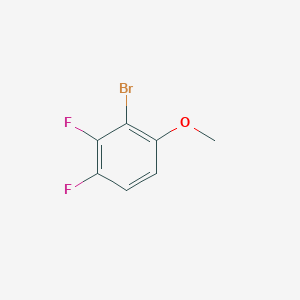

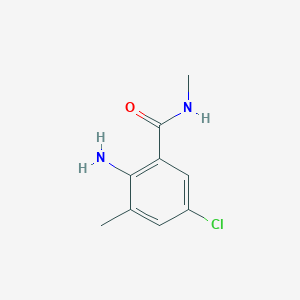

The compound “5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a furyl group (a furan ring), a bromine atom, a methyl group, a 1,2,4-triazole ring, and a thiol group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate furan and triazole precursors. The bromine atom could be introduced via electrophilic aromatic substitution, and the thiol group could be installed using a suitable sulfur-containing reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furyl and 1,2,4-triazole rings, which are aromatic and hence contribute to the molecule’s stability. The bromine atom is a heavy halogen that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol” could participate in a variety of chemical reactions. The bromine atom could be replaced via nucleophilic aromatic substitution, and the thiol group could be oxidized to a disulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom would increase the compound’s molecular weight and could enhance its lipophilicity. The thiol group could engage in hydrogen bonding, influencing the compound’s solubility and reactivity .Applications De Recherche Scientifique

Reactivity and Pharmacological Activities

Compounds with an open thiogroup, such as 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol, exhibit significant antioxidant and antiradical activities. These compounds have shown a positive impact on the overall condition and biochemical processes in patients exposed to high doses of radiation. Their reactivity has been compared to biogenic amino acids like cysteine due to the presence of a free SH-group, highlighting their potential for biochemical applications. Despite the known reactivity of 1,2,4-triazole-3-thiones and 4-amino-3-thio-1,2,4-triazoles, comprehensive studies summarizing chemical transformations involving this class of compounds have been scarce, underscoring the need for further research in this area (Kaplaushenko, 2019).

Biological Features and Antibacterial Activity

Modern chemistry continues to seek rational methods for synthesizing biologically active substances, with 1,2,4-triazole derivatives presenting numerous possibilities. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This research direction is promising, indicating the potential for developing new therapeutic agents based on 1,2,4-triazole chemistry (Ohloblina, 2022).

Patent Landscape for Triazole Derivatives

The triazole class, including 1,2,4-triazoles, remains of interest due to its diverse biological activities. Patents covering novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives between 2008 and 2011 have explored their potential in treating various diseases, highlighting the ongoing innovation and development of new drugs based on triazole chemistry. This review emphasizes the need for new, more efficient preparations of triazoles considering green chemistry and the challenge of emerging diseases and antibiotic resistance (Ferreira et al., 2013).

Versatility in Applications

1,2,4-triazole derivatives are noted for their versatility, finding applications beyond pharmaceuticals, including in optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors. This broad utility underscores the compound's significance in various industries, from engineering and metallurgy to agriculture, showcasing the potential for new discoveries and applications of 1,2,4-triazole-based compounds (Parchenko, 2019).

Mécanisme D'action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological macromolecules. The presence of a bromine atom and a thiol group could enable covalent binding to target proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of organic compounds should be done in a well-ventilated area while wearing appropriate personal protective equipment. The compound should be stored properly to prevent degradation .

Propriétés

IUPAC Name |

3-(5-bromofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3OS/c1-11-6(9-10-7(11)13)4-2-3-5(8)12-4/h2-3H,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETGUNMIFOCGMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1292841.png)